molecular formula C17H27N3O4S2 B2723294 N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-41-2

N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2723294
M. Wt: 401.54
InChI Key: WLEXBUZWKCQJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide” is a chemical compound with the molecular formula C17H27N3O4S2 and a molecular weight of 401.541. This compound is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. Synthesis of similar compounds often involves complex organic reactions, but without specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H27N3O4S21. However, the specific arrangement of these atoms in space, known as the compound’s 3D conformation, is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving “N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, boiling point, and molecular weight. For “N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide”, the molecular weight is 401.541. Other specific physical and chemical properties are not provided in the search results.


Scientific Research Applications

Aromatase Inhibition and Cancer Therapy

Compounds with similar structural features, such as those involving piperidine derivatives, have been investigated for their potential as aromatase inhibitors, which are essential for the treatment of hormone-dependent breast cancer. For instance, the study by Hartmann and Batzl (1986) demonstrated the synthesis and evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as potent inhibitors of estrogen biosynthesis, suggesting a potential pathway for cancer therapy research (Hartmann & Batzl, 1986).

Anticancer and Antibacterial Activities

Another study highlighted the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to significant antibacterial activity. This indicates the potential use of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Synthetic Analgesics

The structural motif of piperidine is also prevalent in the development of synthetic analgesics. A study by Van Daele et al. (1976) synthesized 4-arylamino-4-piperdinecarboxylic acids, leading to potent analgesics, emphasizing the importance of such structures in pain management research (Van Daele et al., 1976).

Antithrombin Agents

Furthermore, the stereostructure of hydrophobic carboxamide portions, as seen in similar compounds, has been shown to significantly influence the inhibitory effect on thrombin, indicating the potential for designing antithrombotic agents (Okamoto et al., 1981).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety risks if improperly handled or ingested1. However, specific safety and hazard information is not provided in the search results.


Future Directions

The future directions for research involving this compound are not specified in the search results. Future research could potentially explore its pharmacological effects, synthesis methods, and more.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a complete analysis, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

N'-(2-methylpropyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S2/c1-13(2)12-19-17(22)16(21)18-9-8-14-6-3-4-10-20(14)26(23,24)15-7-5-11-25-15/h5,7,11,13-14H,3-4,6,8-10,12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEXBUZWKCQJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isobutyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

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